molecular formula C9H14N4O2 B1476189 (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2098101-29-0

(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B1476189
CAS RN: 2098101-29-0
M. Wt: 210.23 g/mol
InChI Key: ZCCHWRWYKUCGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known as AATPM, is an organic compound belonging to the class of azetidines. It is a colorless solid with a molecular weight of 233.25 g/mol and a melting point of 68-70 °C. AATPM has been studied extensively due to its unique properties and potential applications. It has been used in various areas of organic chemistry, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is structurally related to synthesized compounds that have been studied for their crystal structures. For example, the synthesis and crystal structure of related compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been characterized using techniques like NMR, MS, and IR spectra, with their structures confirmed by X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).

Antimicrobial and Anticancer Agents

Compounds with structural similarity to (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone have been explored as potential antimicrobial and anticancer agents. Novel pyrazole derivatives, for instance, have shown higher anticancer activity than reference drugs in some studies, and have exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Application in Heterocyclic Chemistry

Compounds structurally similar to (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone are significant in heterocyclic chemistry. They are used in organic synthesis and known for their biological and pharmacological activities. Studies have synthesized derivatives containing the pyrazole moieties, which have been shown to possess moderate antibacterial and antioxidant activities (Lynda, 2021).

Synthesis of Novel Biologically Potent Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds incorporating entities like oxazole, pyrazoline, and pyridine. These synthesized compounds have been studied for their anticancer activity and in vitro antibacterial and antifungal activities. Molecular docking studies have provided insights into their potential utilization (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-12-11-8-5-13(6-8)9(14)7-1-3-15-4-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHWRWYKUCGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 5
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 6
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.